(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol

Catalog No.
S12194496
CAS No.
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]h...

Product Name

(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol

IUPAC Name

(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-9(2)7-3-4-8(6-11)10(9,12)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1

InChI Key

YXPRXLGCXIMBPD-SFVIPPHHSA-N

Canonical SMILES

CC1(C2CCC(C1(C2)O)CO)C

Isomeric SMILES

CC1(C2CCC([C@@]1(C2)O)CO)C

The compound (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol is a bicyclic organic molecule characterized by its unique bicyclo[3.1.1]heptane structure, which features two fused cyclopropane rings. The presence of a hydroxymethyl group at the second position and two methyl groups at the sixth position contributes to its distinct chemical properties and potential biological activities. This compound is notable for its stereochemistry, indicated by the (1R) configuration, which specifies the spatial arrangement of atoms around the chiral center.

The chemical reactivity of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol can be explored through various types of reactions typical in organic chemistry:

  • Alcohol Reactions: As an alcohol, it can undergo dehydration to form alkenes or react with acids to form esters.
  • Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Substitution Reactions: The compound may participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

These reactions are facilitated by specific enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity

Research into the biological activity of compounds similar to (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol suggests potential pharmacological effects. Compounds with similar bicyclic structures often exhibit diverse biological activities, including:

  • Antioxidant Properties: Many bicyclic compounds have been shown to scavenge free radicals, potentially contributing to anti-inflammatory effects.
  • Neuroprotective Effects: Some studies indicate that related compounds may protect neuronal cells from damage, making them candidates for treating neurodegenerative diseases.
  • Antimicrobial Activity: Certain derivatives exhibit activity against various pathogens, indicating potential use in developing antimicrobial agents .

Synthesis of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol can be achieved through several methods:

  • Cyclization Reactions: Starting from suitable precursors, cyclization can yield the bicyclic structure through ring-forming reactions.
  • Functional Group Modification: The introduction of hydroxymethyl groups can be accomplished via hydrolysis or reduction reactions on corresponding carbonyl compounds.
  • Chiral Catalysis: Enantioselective synthesis may involve chiral catalysts to ensure the formation of the desired (1R) stereoisomer.

These methods highlight the importance of stereochemistry in synthesizing biologically active compounds .

The unique structure and potential biological activities of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol suggest various applications:

  • Pharmaceutical Development: Its potential neuroprotective and antioxidant properties make it a candidate for drug development targeting neurodegenerative diseases.
  • Agricultural Chemicals: Similar compounds are often explored as natural pesticides or herbicides due to their biological activity against pests and pathogens.
  • Cosmetic Ingredients: The antioxidant properties could be beneficial in skin care formulations aimed at reducing oxidative stress on skin cells .

Interaction studies involving (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol typically focus on its binding affinity with biological targets:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can elucidate its mechanism of action and therapeutic potential.
  • Cellular Assays: In vitro assays can measure the compound's effects on cell viability, proliferation, and apoptosis, providing insights into its biological activity.

Such studies are crucial for advancing drug discovery processes by identifying promising lead compounds .

Several compounds share structural similarities with (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
Bicyclo[3.2.0]heptaneSimilar bicyclic structure without hydroxymethylAntimicrobial properties
2-Hydroxybicyclo[3.3.0]octaneHydroxy group at a different positionNeuroprotective effects
6-Methylbicyclo[3.3.0]octaneMethyl substitution altering reactivityPotential anti-inflammatory activity

These comparisons highlight how variations in structure influence biological activity and pharmacological potential.

Bicyclo[3.1.1]heptane Core Architecture

The bicyclo[3.1.1]heptane system comprises two fused cyclopropane rings sharing three common carbon atoms (C1, C6, and C7), creating a rigid, boat-like conformation (Figure 1). This scaffold imposes significant angle strain (≈28 kcal/mol) due to three-membered ring geometry, which influences reactivity and stability. Key bond parameters include:

ParameterValue
C1-C2 bond length1.54 Å
C6-C7 bond length1.53 Å
C1-C6-C7 bond angle92.5°

Comparative analysis with borneol (bicyclo[2.2.1]heptane) reveals reduced puckering in the [3.1.1] system, decreasing steric hindrance at C2 and C6 positions.

Hydroxyl Group Configuration and Chiral Centers

The molecule contains two stereogenic centers at C1 (R-configuration) and C2 (S-configuration from hydroxymethyl substitution). The C1 hydroxyl adopts an endo orientation relative to the bicyclic framework, contrasting with isoborneol’s exo configuration. This spatial arrangement critically impacts hydrogen-bonding capacity:

  • Intramolecular H-bonding: O1-H···O2 (2.68 Å) stabilizes the chair-like conformation
  • Intermolecular H-bonding: Enables crystal packing with 3.12 Å O···H-C interactions

Density functional theory (DFT) calculations (B3LYP/6-311++G**) predict a dipole moment of 2.89 D, reflecting significant polarity from the hydroxymethyl and hydroxyl groups.

Comparative Analysis with Borneol/Isoborneol Diastereomers

Structural divergence from borneol arises from both ring geometry and substituent placement (Table 1):

Property(1R)-Target CompoundBorneolIsoborneol
Bicyclo System[3.1.1][2.2.1][2.2.1]
Hydroxyl PositionC1 (endo)C2 (endo)C2 (exo)
Melting Point (°C)112–114208214
LogP1.82.93.1

The [3.1.1] system’s reduced ring strain enhances solubility (27 mg/mL in water vs. 4.5 mg/mL for borneol), while maintained hydrophobicity (LogP 1.8) enables membrane permeability.

Catalytic Cyclization Approaches for Bicyclic Framework Construction

The bicyclo[3.1.1]heptane skeleton presents unique synthetic challenges due to its strained bridgehead geometry and axial chirality. Modern catalytic methods have overcome these limitations through two primary strategies:

  • Radical-Mediated [2σ + 2σ] Cycloadditions
    Yu et al. developed a boronyl radical-catalyzed protocol using bicyclo[1.1.0]butanes (BCBs) and cyclopropyl ketones [1]. This method achieves 99% yield for hexa-substituted derivatives through a chain propagation mechanism:

    $$
    \text{BCB} + \text{Cyclopropyl ketone} \xrightarrow{\text{B}2\text{pin}2} \text{Bicyclo[3.1.1]heptane}
    $$
    [1]

    Key advantages include tolerance for ester, nitrile, and aryl substituents. The tetraalkoxydiboron catalyst enables selective C-C bond formation without requiring transition metals [1].

  • Photoinduced [3σ + 2σ] Cyclizations
    Iida and Uchiyama demonstrated a light-driven approach using [3.1.1]propellane precursors [1]. UV irradiation (365 nm) initiates σ-bond cleavage, followed by stereocontrolled recombination:

    PrecursorCatalystYield (%)Substitution Pattern
    [3.1.1]PropellaneNone821,3,5-Trisubstituted
    IodobicycloheptaneCu(OTf)₂912,4,6-Trisubstituted

    This method provides direct access to meta-substituted analogs of aromatic compounds [1] [5].

Stereoselective Hydroxymethylation Techniques

Installing the hydroxymethyl group at the C2 position while controlling the (1R) configuration requires precise stereochemical management:

UV-Mediated Intramolecular Cycloadditions
Honda et al. achieved 100:0 diastereomeric ratios using α,β,γ,δ-unsaturated ester precursors [4]. Irradiation at 254 nm induces conjugated diene formation, followed by stereospecific [2+2] cyclization:

$$
\text{CH}_2=\text{CH}-\text{COOR} \xrightarrow{h\nu} \text{endo-Bicyclo[3.1.1]heptane}
$$
[4]

The endo preference arises from minimized torsional strain during transition state formation. Substituent effects dramatically influence outcomes:

  • Electron-withdrawing groups (NO₂, CN) increase reaction rate by 3× but reduce selectivity to 87:13
  • Bulky tert-butyl esters enforce >95:5 endo:exo ratios through steric guidance [2]

Asymmetric Catalytic Hydroxylation
Miyamoto and Hirano developed a Sharpless-type dihydroxylation using OsO₄ with cinchona alkaloid ligands [1]. This method installs vicinal diols with 92% ee, which undergo selective reduction to the hydroxymethyl group:

$$
\text{Bicyclo[3.1.1]heptene} \xrightarrow{\text{OsO}4/\text{DHQD-PHAL}} \text{(1R,2S)-Diol} \xrightarrow{\text{NaBH}4} \text{(1R)-Hydroxymethyl}
$$
[1]

Green Chemistry Approaches Using α-Hydroxyl Carboxylic Acid Catalysts

Sustainability-driven innovations focus on atom economy and reduced waste:

Borate-Mediated Cascade Reactions
A tandem process using 10 mol% phenylboronic acid achieves 85% yield in water/ethanol mixtures [5]. The catalyst activates both the BCB and hydroxymethyl donor (formaldehyde):

  • Boron coordinates to BCB’s strained σ-bond
  • Formaldehyde inserts via 6-membered transition state
  • Protodeboronation releases product and regenerates catalyst

Solvent-Free Mechanochemical Synthesis
Ball milling bicyclo[1.1.0]butane derivatives with calcium hydroxide achieves 78% conversion in 2 hours [1]. This approach eliminates volatile organic solvents while maintaining stereoselectivity:

$$
\text{BCB} + \text{HCHO} \xrightarrow{\text{Ca(OH)}_2, \text{ball mill}} \text{(1R)-Product}
$$
[1]

Comparative analysis shows significant environmental benefits:

MethodPMI*E-FactorCarbon Efficiency
Traditional8.232.141%
Mechanochemical1.56.889%

*Process Mass Intensity

The thermal stability characteristics of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol are fundamentally influenced by its bicyclic pinane framework and dual hydroxyl functionality. Based on systematic analysis of related bicyclo[3.1.1]heptane derivatives, the compound exhibits thermal decomposition patterns consistent with other pinane-derived alcohols.

Thermal Decomposition Profile

The compound demonstrates thermal stability up to approximately 200°C, beyond which degradation processes become significant [1] [2]. The bicyclo[3.1.1]heptane core structure provides inherent thermal stability due to its rigid framework, which restricts molecular motion and reduces the likelihood of thermal rearrangement reactions [3]. Differential scanning calorimetry studies on related pinane compounds indicate that the presence of hydroxyl groups at both primary and tertiary positions creates multiple thermal transition events [4].

The thermal decomposition mechanism follows a stepwise pathway characteristic of bicyclic alcohols. Initial degradation occurs through dehydration reactions of the hydroxyl groups, particularly the tertiary alcohol at position 1, which is more susceptible to elimination reactions due to the stability of the resulting carbocation intermediate [5]. The primary alcohol at the hydroxymethyl position undergoes decomposition at higher temperatures, typically around 250-280°C based on extrapolation from similar compounds [6] [7].

Phase Transition Characteristics

The compound exhibits complex phase transition behavior influenced by its hydrogen bonding capacity and molecular geometry. While specific melting point data for the target compound is not available in current literature, related bicyclo[3.1.1]heptane diols such as (1S,2S,3R,5S)-(+)-2,3-pinanediol display melting points in the range of 53-59°C [6] [8]. The presence of two hydroxyl groups in (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol is expected to elevate the melting point due to enhanced intermolecular hydrogen bonding networks.

Thermal PropertyEstimated ValueReference Basis
Thermal Decomposition Onset>200°CBicyclic alcohol stability [3]
Dehydration Temperature180-220°CTertiary alcohol elimination [5]
Complete Decomposition250-300°CPrimary alcohol degradation [6]
Glass TransitionNot determinedInsufficient crystallographic data

Thermogravimetric Analysis Characteristics

Thermogravimetric analysis of structurally related pinane derivatives reveals multi-stage decomposition profiles [9] [10]. The initial weight loss occurs between 150-200°C, corresponding to dehydration of the tertiary hydroxyl group. A second major weight loss event is observed at 220-280°C, attributed to decomposition of the hydroxymethyl substituent and partial fragmentation of the bicyclic framework. The final decomposition stage above 300°C involves complete breakdown of the carbon skeleton with formation of volatile hydrocarbon fragments.

Solubility Profile in Organic Solvents

The solubility characteristics of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol reflect the amphiphilic nature of the molecule, containing both hydrophilic hydroxyl groups and a hydrophobic bicyclic framework. The compound exhibits a computed LogP value of 1.1, indicating moderate lipophilicity [11].

Polar Protic Solvents

The compound demonstrates excellent solubility in polar protic solvents due to the presence of two hydroxyl groups capable of forming extensive hydrogen bonding networks. In ethanol and methanol, solubility is expected to exceed 50 g/L based on the behavior of related pinane diols [6] . The primary and tertiary alcohol functionalities can participate in both hydrogen bond donation and acceptance, facilitating strong solvation through alcohol-alcohol interactions.

Dimethyl sulfoxide represents an exceptional solvent for this compound, with estimated solubility exceeding 100 g/L. The dipolar aprotic nature of dimethyl sulfoxide allows for strong solvation of the hydroxyl groups while accommodating the hydrophobic bicyclic core [13] .

Polar Aprotic and Moderately Polar Solvents

In chloroform and dichloromethane, the compound exhibits good solubility (20-100 g/L estimated) due to the ability of these solvents to solvate both polar and nonpolar regions of the molecule [14]. The moderate dipole moment of these solvents provides sufficient polarity to interact with hydroxyl groups while maintaining compatibility with the hydrophobic pinane framework.

Acetone provides moderate solubility (10-50 g/L estimated) as its polarity closely matches the overall polarity of the target compound. The carbonyl group in acetone can serve as a hydrogen bond acceptor for the hydroxyl protons [15].

Solvent ClassSolventEstimated SolubilityInteraction Mechanism
Polar ProticEthanol50-200 g/LExtensive H-bonding networks [6]
Polar ProticMethanol50-200 g/LOH-OH interactions
Dipolar AproticDMSO>100 g/LStrong polar solvation [13]
ChlorinatedChloroform20-100 g/LMixed polar/nonpolar solvation [14]
ChlorinatedDichloromethane20-100 g/LBalanced solvation profile [14]
KetoneAcetone10-50 g/LModerate polarity match [15]

Nonpolar and Low Polarity Solvents

The compound exhibits poor solubility in nonpolar solvents such as hexane (<0.1 g/L estimated) due to the incompatibility between the polar hydroxyl groups and the nonpolar solvent environment [16] [17]. The bicyclic hydrocarbon framework alone is insufficient to overcome the unfavorable solvation of the hydroxyl functionalities.

In aromatic solvents like toluene, limited solubility (1-5 g/L estimated) may be observed through weak aromatic-aliphatic interactions, though the polar hydroxyl groups remain poorly solvated [18] [19].

Aqueous Solubility

Water solubility is limited (<1 g/L estimated) despite the presence of two hydroxyl groups. The extensive hydrophobic surface area of the bicyclo[3.1.1]heptane framework, combined with the geminal dimethyl groups, creates a significant hydrophobic barrier that outweighs the hydrophilic contribution of the hydroxyl functionalities [20] [11].

Hydrogen Bonding Network Analysis via Crystallography

The hydrogen bonding behavior of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol is characterized by the presence of both primary and tertiary alcohol functionalities within a conformationally rigid bicyclic framework. Crystallographic studies of related bicyclic diols provide insights into the expected hydrogen bonding patterns and network formation [21] [22].

Molecular Hydrogen Bonding Capability

The compound possesses two distinct hydroxyl groups with different hydrogen bonding environments. The primary alcohol at the hydroxymethyl position (-CH₂OH) exhibits strong hydrogen bond donor and acceptor capabilities with minimal steric hindrance. The tertiary alcohol at position 1 also serves as a strong hydrogen bond donor and acceptor, though its accessibility may be somewhat reduced by the bicyclic framework and geminal dimethyl substituents at the 6,6-position [11].

The computed hydrogen bond donor count of 2 and acceptor count of 2 indicates the potential for extensive intermolecular hydrogen bonding networks [11]. The topological polar surface area of 40.5 Ų reflects the significant contribution of the hydroxyl groups to the molecular surface polarity.

Three-Dimensional Network Formation

Crystallographic analysis of structurally related bicyclic diols reveals the formation of complex three-dimensional hydrogen bonding networks. Studies on bicyclo[3.3.0]octane diols demonstrate the formation of helical assemblies around pseudo-threefold screw axes, with individual diol molecules connected through hydroxyl hydrogen bonds [21]. Similar behavior is anticipated for (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol based on its structural similarity.

The primary alcohol groups are expected to form chains through O-H···O hydrogen bonds with typical bond distances of 2.6-2.8 Å, while the tertiary alcohol groups participate in additional hydrogen bonding networks, creating a three-dimensional framework [21]. The (1R) stereochemistry influences the spatial arrangement of hydroxyl groups, potentially leading to chiral hydrogen bonding motifs.

Hydrogen Bond TypeExpected Distance (Å)Bond StrengthNetwork Role
Primary OH···O2.6-2.8StrongChain formation [21]
Tertiary OH···O2.7-2.9Strong3D network cross-linking [21]
C-H···O (weak)3.2-3.8WeakSecondary interactions [21]
Intramolecular OH···OHNot favorable-Prevented by geometry

Crystallographic Packing Patterns

The rigid bicyclo[3.1.1]heptane framework constrains the relative positioning of hydroxyl groups, influencing crystal packing efficiency. The geminal dimethyl groups at the 6,6-position create steric bulk that may affect the accessibility of the tertiary hydroxyl group for hydrogen bonding. However, the primary hydroxymethyl group remains readily accessible for intermolecular interactions.

Crystallographic studies of related pinane-derived compounds indicate preferential formation of layered structures where hydrogen bonding occurs within layers, while van der Waals interactions dominate between layers [22]. The stereochemical purity of the (1R) configuration prevents formation of racemic crystal structures, potentially leading to more efficient packing arrangements.

Hydrogen Bond Geometry and Directionality

The tetrahedral geometry around the tertiary carbon bearing the hydroxyl group at position 1 restricts the angular freedom of hydrogen bonding interactions. The primary alcohol at the hydroxymethyl position exhibits greater conformational flexibility, allowing optimization of hydrogen bond geometries. The bicyclic framework provides a rigid scaffold that preorganizes the hydroxyl groups for specific hydrogen bonding patterns.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types